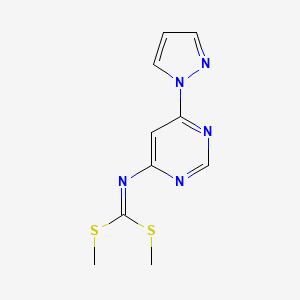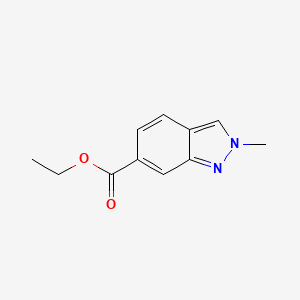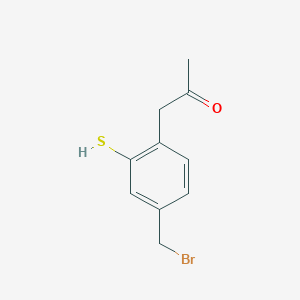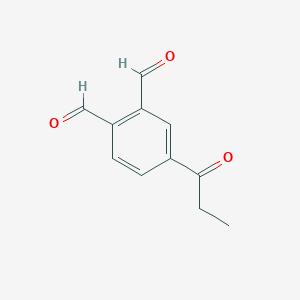
1-(3,4-Diformylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diformylphenyl)propan-1-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol This compound is characterized by the presence of two formyl groups attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diformylphenyl)propan-1-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the desired positions . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure selective formylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient production on a larger scale. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 1-(3,4-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the formyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3,4-Dicarboxyphenylpropan-1-one.
Reduction: 3,4-Dihydroxymethylphenylpropan-1-one.
Substitution: Various substituted phenylpropan-1-one derivatives depending on the substituent introduced.
科学的研究の応用
1-(3,4-Diformylphenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(3,4-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry for designing new drugs .
類似化合物との比較
1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of formyl groups.
1-(3,4-Dimethylphenyl)propan-1-one: Contains methyl groups instead of formyl groups.
3’,4’-Dihydroxypropiophenone: Hydroxyl groups replace the formyl groups.
Uniqueness: 1-(3,4-Diformylphenyl)propan-1-one is unique due to the presence of two formyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
4-propanoylphthalaldehyde |
InChI |
InChI=1S/C11H10O3/c1-2-11(14)8-3-4-9(6-12)10(5-8)7-13/h3-7H,2H2,1H3 |
InChIキー |
AESLMUXIMBAIPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


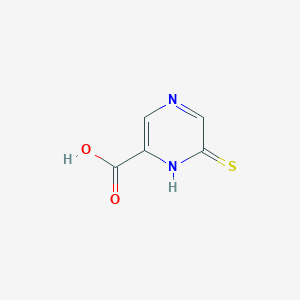
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
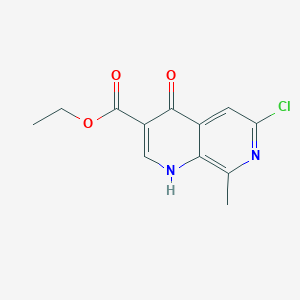
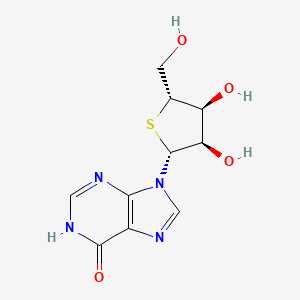
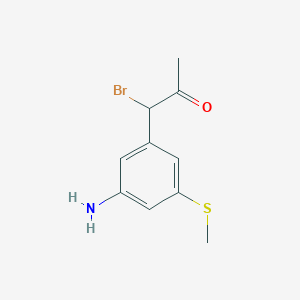
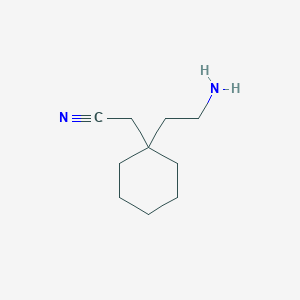
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
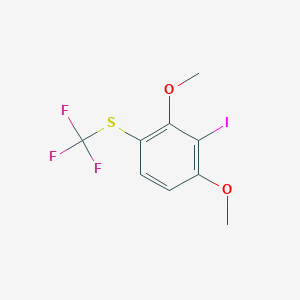

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
